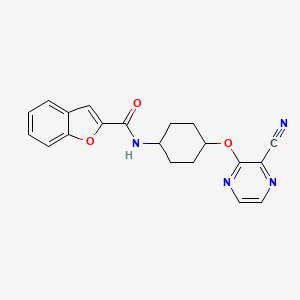

![molecular formula C15H14FNO3S B2523603 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-27-7](/img/structure/B2523603.png)

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Molecular Structure Analysis

The molecular formula of this compound is C15H13F2NO2S . The molar mass is 309.33 g/mol . The SMILES representation is C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F .科学的研究の応用

Eugeroic

Flmodafinil acts as a eugeroic , which means it promotes wakefulness and alertness . This makes it potentially useful in treating conditions like narcolepsy, sleep apnea, and shift work sleep disorder.

Dopamine Reuptake Inhibitor

Flmodafinil is a weak dopamine reuptake inhibitor . This means it can increase the levels of dopamine in the brain, which could potentially be used to treat conditions like ADHD and depression.

Research Chemical

Flmodafinil is often used as a research chemical . Scientists use it to study its effects and potential applications in a controlled laboratory setting.

作用機序

Target of Action

The primary target of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter . This compound acts as a weak dopamine reuptake inhibitor, which means it increases the level of dopamine in the brain by slowing the rate at which dopamine is reabsorbed into neurons .

Mode of Action

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission .

Biochemical Pathways

It is known that the compound affects dopaminergic neurotransmission, which plays a crucial role in reward, motivation, and motor control among other functions .

Pharmacokinetics

It is known that the compound is more effective than modafinil and adrafinil, suggesting it may have superior bioavailability .

Result of Action

The increase in extracellular dopamine levels resulting from the action of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can lead to enhanced alertness, wakefulness, and cognitive performance. This is why the compound is classified as a eugeroic .

将来の方向性

The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential uses and benefits of this compound.

特性

IUPAC Name |

2-(4-fluorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEXXOSQZHPYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)

![ethyl (7Z)-2-[(N,N-diethylglycyl)amino]-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523523.png)

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

![Methyl[1-(piperidin-1-yl)propan-2-yl]amine](/img/structure/B2523526.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2523528.png)

![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)

![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)

![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)